

Spectroscopic Analysis of Quinolin-8ylmethanesulfonamide: A Technical Guide

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Compound of Interest		
Compound Name:	Quinolin-8-ylmethanesulfonamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Quinolin-8-ylmethanesulfonamide**, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in the comprehensive characterization of this and similar quinoline-based sulfonamides.

Introduction

Quinolin-8-ylmethanesulfonamide belongs to the quinoline-sulfonamide class of compounds, which are recognized for their diverse biological activities.[1] Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the definitive identification of **Quinolin-8-ylmethanesulfonamide**.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Quinolin-8-ylmethanesulfonamide**. These values are predicted based on the analysis of



structurally similar quinoline-sulfonamide derivatives and fundamental principles of spectroscopy.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Quinolin-8-ylmethanesulfonamide** (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~9.80	S	1H	SO ₂ -NH
~8.90	dd	1H	H-2 (Quinoline)
~8.40	dd	1H	H-4 (Quinoline)
~7.95	d	1H	H-5 (Quinoline)
~7.60	m	2H	H-3, H-6 (Quinoline)
~7.50	d	1H	H-7 (Quinoline)
~3.10	S	3H	СНз

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Data for **Quinolin-8-ylmethanesulfonamide** (100 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Assignment
~150.5	C-2 (Quinoline)
~148.0	C-8a (Quinoline)
~138.0	C-8 (Quinoline)
~136.0	C-4 (Quinoline)
~129.0	C-4a (Quinoline)
~127.5	C-6 (Quinoline)
~122.0	C-5 (Quinoline)
~121.5	C-3 (Quinoline)
~117.0	C-7 (Quinoline)
~40.0	СНз

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Data for Quinolin-8-ylmethanesulfonamide (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch (Sulfonamide)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2950-2850	Weak	C-H Stretch (Aliphatic, CH₃)
~1600-1450	Strong	C=C and C=N Stretch (Quinoline ring)
~1335	Strong	Asymmetric SO ₂ Stretch
~1160	Strong	Symmetric SO ₂ Stretch
~950	Medium	S-N Stretch
~830-750	Strong	C-H Bending (Aromatic, out-of- plane)



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results.

NMR Spectroscopy

- 3.1.1. Sample Preparation
- Weigh approximately 5-10 mg of **Quinolin-8-ylmethanesulfonamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.
- 3.1.2. ¹H NMR Acquisition
- The ¹H NMR spectrum should be recorded on a 400 MHz spectrometer.[4]
- Lock the spectrometer to the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the spectrum with the following parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Acquisition time: ~4 seconds
 - Relaxation delay: 2 seconds
 - Spectral width: -2 to 12 ppm
- Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.



- Phase correct the spectrum and reference the residual DMSO peak to 2.50 ppm.
- Integrate all signals and determine the multiplicity of each peak.

3.1.3. ¹³C NMR Acquisition

- The ¹³C NMR spectrum should be recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).[4]
- Use the same sample and maintain the lock and shim from the ¹H NMR experiment.
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the following parameters:
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Acquisition time: ~1 second
 - Relaxation delay: 2 seconds
 - Spectral width: -10 to 160 ppm
- Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
- Phase correct the spectrum and reference the DMSO-d₆ solvent peak to 39.52 ppm.

FTIR Spectroscopy

- 3.2.1. Sample Preparation and Instrument Setup
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[5]
- 3.2.2. Data Acquisition

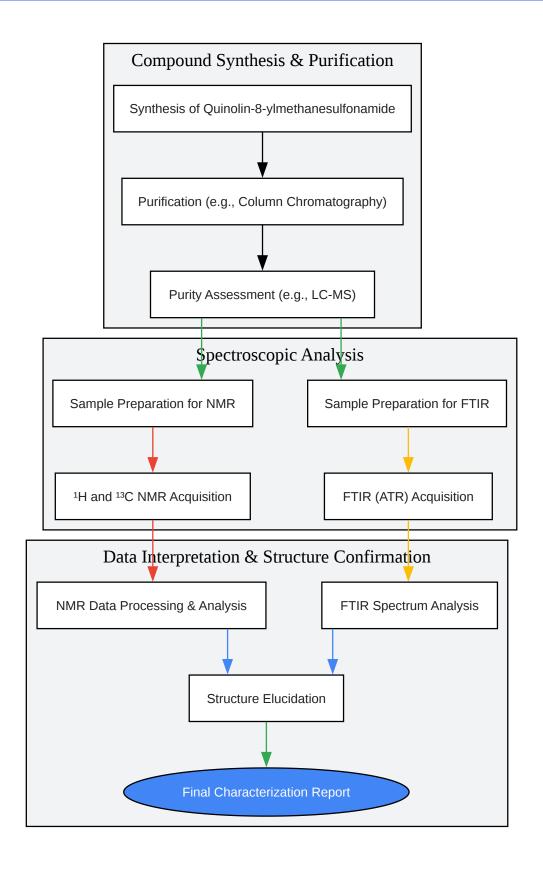


- Place a small amount of the solid Quinolin-8-ylmethanesulfonamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
- Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
- The resulting spectrum should be displayed in terms of transmittance or absorbance.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound such as **Quinolin-8-ylmethanesulfonamide**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.





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Caption: Logical Flow for NMR Data Interpretation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust framework for the unequivocal structural determination of **Quinolin-8-ylmethanesulfonamide**. The data and protocols presented in this guide serve as a comprehensive resource for researchers, facilitating efficient and accurate characterization of this and related compounds. Adherence to these detailed methodologies will ensure high-quality data, which is fundamental for regulatory submissions and further drug development activities.

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